N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide
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Overview
Description
N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 1,1’-biphenyl-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- N’-[(1E)-(2-hydroxyphenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide
Uniqueness
N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with various metal ions
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c1-25-20-10-6-5-9-19(20)15-22-23-21(24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)/b22-15+ |
InChI Key |
HIKWIIXFEZIARJ-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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